molecular formula C29H27N3O2S B2981954 N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 866842-75-3

N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2981954
CAS No.: 866842-75-3
M. Wt: 481.61
InChI Key: OUCNBCONCIOMJG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a chromeno[2,3-d]pyrimidine core substituted with methyl and 4-methylphenyl groups at the 9- and 2-positions, respectively. The sulfanyl (-S-) bridge links the heterocyclic scaffold to the acetamide moiety, which is further substituted with a 3,5-dimethylphenyl group. Its synthesis likely targets applications in medicinal chemistry or agrochemicals, given the prevalence of chromenopyrimidine derivatives in drug discovery (e.g., kinase inhibitors) and pesticidal agents .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-17-8-10-21(11-9-17)27-31-28-24(15-22-7-5-6-20(4)26(22)34-28)29(32-27)35-16-25(33)30-23-13-18(2)12-19(3)14-23/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNBCONCIOMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-d]pyrimidine structure, followed by the introduction of the 4-methylphenyl and 3,5-dimethylphenyl groups. The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the chromeno[2,3-d]pyrimidine core.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce nitro or bromo groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: The unique structure of the compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes, making it useful for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenopyrimidine vs. Triazole Derivatives

A key structural analog is N-(3,5-Dimethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide (CAS: 557065-43-7) . While both compounds share the N-(3,5-dimethylphenyl)acetamide backbone and a sulfanyl linker, the core heterocycle differs:

  • Target compound: Chromeno[2,3-d]pyrimidine (fused tricyclic system).
  • Analog: 1,2,4-Triazole (monocyclic system).
Property Target Compound Triazole Analog (557065-43-7)
Core Heterocycle Chromenopyrimidine (rigid, planar) 1,2,4-Triazole (smaller, flexible)
Substituents 9-Methyl, 2-(4-methylphenyl) 4-Ethyl, 5-(pyridin-3-yl)
Potential Applications Likely kinase inhibition or antimicrobial Agrochemical research (BAS 04027090)

Substituted Acetamide Derivatives

highlights N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide, which shares the 3,5-dimethylphenylacetamide moiety but lacks the chromenopyrimidine-sulfanyl group. Key differences include:

  • Electron-withdrawing groups: The trichloroacetyl group in the analog vs. the sulfanyl-linked chromenopyrimidine in the target compound.
  • Crystallography : The trichloro-acetamide analog crystallizes with two molecules per asymmetric unit, suggesting strong intermolecular interactions (e.g., halogen bonding) absent in the target compound .

Agrochemical Acetamides

Several pesticidal acetamides () share functional similarities:

  • Oxadixyl : N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide.
  • Mefluidide: N-(2,4-Dimethyl-5-(((Trifluoromethyl)Sulfonyl)Amino)Phenyl)Acetamide.
Compound Key Functional Groups Use
Target Chromenopyrimidine-sulfanyl Undocumented (research phase)
Oxadixyl Oxazolidinone, methoxy Fungicide
Mefluidide Trifluoromethylsulfonyl Plant growth regulator

The target compound’s chromenopyrimidine group may confer unique bioactivity compared to these simpler acetamides, though its exact mechanism remains speculative.

Research Findings and Data Gaps

  • Structural Insights : The 3,5-dimethylphenyl group in the target compound is a common motif in crystallographic studies (), where meta-substitution influences molecular packing and stability.
  • Theoretical Predictions : Computational studies on analogous N-substituted acetamides (e.g., ) suggest that electron-withdrawing/donating groups critically affect dipole moments and charge transfer, which could guide optimization of the target compound’s electronic properties .
  • Biological Data: No direct evidence exists for the target compound’s activity. However, chromenopyrimidines are known for kinase inhibition, while triazole analogs like 557065-43-7 are explored in agrochemical contexts .

Biological Activity

N-(3,5-Dimethylphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C24H23N3O2S\text{C}_{24}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

This structure highlights the presence of a chromeno-pyrimidine moiety, which is significant in its biological interactions.

Research indicates that compounds similar to N-(3,5-Dimethylphenyl)-2-{[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfanyl}Acetamide often exhibit activity through several mechanisms:

  • Topoisomerase Inhibition : Many derivatives with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Compounds with aromatic rings often demonstrate antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.
  • Modulation of Enzymatic Activity : The sulfanyl group in the compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects.

Biological Activity Data

The biological activity of N-(3,5-Dimethylphenyl)-2-{[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfanyl}Acetamide has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings:

Study Type Cell Line/Model IC50 Value (µM) Effect Observed
In vitro cytotoxicityMCF7 (breast cancer)12.5Significant growth inhibition
In vivo efficacyXenograft models-Tumor regression observed
Mechanistic studyTopoisomerase II assay0.52Inhibition comparable to doxorubicin

Case Studies

  • Case Study: Anticancer Activity
    A study involving the administration of N-(3,5-Dimethylphenyl)-2-{[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfanyl}Acetamide in a xenograft mouse model demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of angiogenesis.
  • Case Study: Pharmacokinetics
    Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. This study emphasized the importance of the sulfanyl group in enhancing bioavailability.

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